Madol

Description

Properties

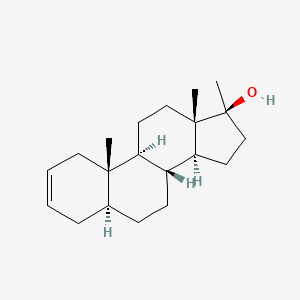

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-18-11-5-4-6-14(18)7-8-15-16(18)9-12-19(2)17(15)10-13-20(19,3)21/h4-5,14-17,21H,6-13H2,1-3H3/t14-,15-,16+,17+,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVHJVATKMIOPQ-PAPWGAKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC=CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC=CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872931 | |

| Record name | Desoxymethyltestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3275-64-7 | |

| Record name | Desoxymethyltestosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3275-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desoxymethyltestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003275647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC63329 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Desoxymethyltestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESOXYMETHYLTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9E9G5A169 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phytochemicals in Madol (Garcinia echinocarpa): A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the known and anticipated phytochemical constituents of Garcinia echinocarpa, commonly known as Madol. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this plant species. While specific quantitative data for G. echinocarpa is limited in publicly available literature, this guide synthesizes information from studies on the Garcinia genus to present a robust profile of its chemical composition and bioactive potential.

The primary phytochemicals identified in Garcinia echinocarpa belong to the classes of biflavonoids and xanthones . This is supported by historical research and the common phytochemical profile of the Garcinia genus, which is a rich source of these bioactive compounds.[1]

Key Phytochemical Classes in Garcinia echinocarpa

While exhaustive quantitative analysis of Garcinia echinocarpa is not extensively documented, the consistent phytochemical signature across the Garcinia genus allows for a well-informed projection of its key bioactive compounds.

Biflavonoids

Biflavonoids are a major class of polyphenolic compounds found in Garcinia species.[1] The primary biflavonoids identified in the Garcinia genus, and therefore likely present in G. echinocarpa, include:

-

Morelloflavone : A biflavonoid known for its anti-inflammatory, antioxidant, and potential anticancer properties.[2][3][4]

-

Fukugiside : A biflavonoid glycoside that has been studied for its various biological activities.[5][6]

-

Amentoflavone : A versatile biflavonoid with demonstrated anti-inflammatory, antioxidant, and neuroprotective effects.[7]

Xanthones

Xanthones are another prominent class of secondary metabolites in the Garcinia genus, recognized for their wide range of pharmacological activities, including antioxidant and anticancer effects.[8] While specific xanthones from G. echinocarpa are not detailed in the available literature, related species contain:

-

α-Mangostin : A well-studied xanthone with potent antioxidant and anticancer properties.

-

γ-Mangostin : Another significant xanthone with similar bioactive profiles to α-mangostin.

-

Garcinones : A series of xanthones with various reported biological activities.

Quantitative Data Summary

Direct quantitative data for the phytochemicals in Garcinia echinocarpa is not available in the reviewed scientific literature. However, to provide a comparative context for researchers, the following table summarizes quantitative data for key biflavonoids and xanthones found in other Garcinia species.

| Phytochemical Class | Compound | Species | Plant Part | Concentration | Reference |

| Biflavonoids | Morelloflavone | Garcinia dulcis | Flower | Major Component | [9] |

| Fukugiside | Garcinia travancorica | Leaf | Major Biflavonoid | [10] | |

| Amentoflavone | Garcinia livingstonei | Leaf | Not specified | [11] | |

| Xanthones | α-Mangostin | Garcinia mangostana | Pericarp | 403.9 mg/g extract | [12] |

| γ-Mangostin | Garcinia mangostana | Pericarp | Not specified | [12] | |

| Garcinol | Garcinia indica | Fruit | Not specified | [13] |

Experimental Protocols

The following sections detail representative methodologies for the extraction, isolation, and characterization of biflavonoids and xanthones from Garcinia species. These protocols can be adapted for the study of Garcinia echinocarpa.

General Extraction and Isolation Workflow

Experimental workflow for phytochemical analysis.

Detailed Methodologies

1. Extraction of Biflavonoids and Xanthones:

-

Plant Material Preparation: Air-dried and powdered plant material (e.g., leaves, bark) of the Garcinia species is used.

-

Solvent Extraction: The powdered material is typically extracted with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol, using techniques like maceration or Soxhlet extraction.[14][15] For instance, a common procedure involves sequential extraction to obtain crude extracts of varying polarity.

2. Isolation and Purification:

-

Column Chromatography: The crude extracts are subjected to column chromatography over silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate fractions based on polarity.[16]

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity or containing compounds of interest are further purified by preparative HPLC on a C18 column to yield pure compounds.[17]

3. Structure Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structures of the isolated compounds are determined using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.[6][18][19][20] These techniques provide detailed information about the carbon-hydrogen framework of the molecules.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) and high-resolution mass spectrometry (HR-MS) are used to determine the molecular weight and elemental composition of the purified phytochemicals.[12][21][22]

Signaling Pathways Modulated by Garcinia Phytochemicals

Several biflavonoids found in the Garcinia genus have been shown to modulate key signaling pathways implicated in various diseases, particularly cancer.

Morelloflavone Signaling Pathway

Morelloflavone has been reported to inhibit tumor angiogenesis by targeting the Rho GTPases and Extracellular Signal-Regulated Kinase (ERK) signaling pathways.[2][5][23]

Morelloflavone's inhibition of angiogenesis.

Amentoflavone Signaling Pathways

Amentoflavone has been shown to exert its anticancer effects by modulating multiple signaling pathways, including the ERK, Nuclear Factor-kappa B (NF-κB), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[3][4][7]

Amentoflavone's multi-pathway inhibition.

Conclusion

Garcinia echinocarpa represents a promising source of bioactive biflavonoids and xanthones. While further research is required to fully characterize and quantify the phytochemical profile of this specific species, the established methodologies and the known biological activities of compounds from the Garcinia genus provide a strong foundation for future drug discovery and development efforts. The detailed protocols and pathway diagrams in this guide are intended to facilitate and accelerate such research.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Frontiers | Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid [frontiersin.org]

- 4. scienceopen.com [scienceopen.com]

- 5. Morelloflavone, a biflavonoid, inhibits tumor angiogenesis by targeting Rho GTPases and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Complete NMR assignments of bioactive rotameric (3 → 8) biflavonoids from the bark of Garcinia hombroniana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Amentoflavone reverses epithelial‐mesenchymal transition in hepatocellular carcinoma cells by targeting p53 signalling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC-QTOF-MS analysis of xanthone content in different parts of Garcinia mangostana and its influence on cholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Garcinol as an Epigenetic Modulator: Mechanisms of Anti-Cancer Activity and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Isolation of six isoprenylated biflavonoids from the leaves of Garcinia subelliptica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. technosaurus.co.jp [technosaurus.co.jp]

- 18. Complete NMR assignments of the antibacterial biflavonoid GB1 from Garcinia kola. | Semantic Scholar [semanticscholar.org]

- 19. A new NMR approach for structure determination of thermally unstable biflavanones and application to phytochemicals from Garcinia buchananii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchexperts.utmb.edu [researchexperts.utmb.edu]

Bioactive Compounds from Garcinia hermonii (Madol): A Technical Guide for Researchers

Introduction

Garcinia hermonii, also known as Madol, is a flowering tree belonging to the Clusiaceae family, native to India and Sri Lanka.[1] Traditionally, various parts of the plant have been used in folk medicine to treat ailments such as fever, skin diseases, stomach disorders, dysentery, and diarrhea, and as an astringent, antiseptic, and anti-inflammatory agent.[1] Despite its traditional use, a comprehensive review of the available scientific literature reveals a significant gap in the phytochemical analysis of Garcinia hermonii. To date, specific bioactive compounds have not been extensively isolated and characterized from this particular species.

This technical guide is intended for researchers, scientists, and drug development professionals. It aims to provide a foundational understanding of the potential bioactive constituents of Garcinia hermonii by examining the rich chemical diversity of the Garcinia genus. The methodologies for isolation and characterization, as well as the known biological activities of compounds from closely related species, are detailed herein. This information serves as a valuable starting point for future research endeavors to unlock the therapeutic potential of Garcinia hermonii.

Common Bioactive Compounds in the Garcinia Genus

The Garcinia genus is a well-established source of a wide array of biologically active secondary metabolites.[2][3][4] These compounds are responsible for the various pharmacological effects observed in extracts from different parts of the plants, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities.[2][3][5] The primary classes of compounds isolated from Garcinia species include:

-

Xanthones: These are a major class of polyphenolic compounds found abundantly in Garcinia.[4][6][7] Prenylated xanthones, in particular, have demonstrated a broad spectrum of pharmacological activities.[6]

-

Benzophenones: Polyisoprenylated benzophenones are another characteristic group of compounds in this genus, known for their diverse biological effects.[3][4]

-

Flavonoids and Biflavonoids: These polyphenolic compounds are known for their antioxidant and anti-inflammatory properties.[3][4][6]

-

Triterpenoids: A variety of triterpenoids have been isolated from different parts of Garcinia plants.[6]

-

Organic Acids: Hydroxycitric acid (HCA) is a well-known organic acid, particularly abundant in the fruit rinds of some Garcinia species and is recognized for its role in weight management.[4][7]

The following table summarizes the classes of compounds found in various Garcinia species, highlighting the current lack of specific data for G. hermonii.

| Garcinia Species | Xanthones | Benzophenones | Flavonoids/Biflavonoids | Triterpenoids | Organic Acids | Reference |

| G. mangostana (Mangosteen) | ✓ | ✓ | ✓ | ✓ | [2][6] | |

| G. indica (Kokum) | ✓ | ✓ | [7] | |||

| G. cambogia | ✓ | ✓ | [4] | |||

| G. hombroniana | ✓ | ✓ | [8] | |||

| G. celebica | ✓ | ✓ | ✓ | ✓ | [6] | |

| G. buchananii | ✓ | ✓ | [9] | |||

| G. nigrolineata | ✓ | [10] | ||||

| G. hermonii | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols for Isolation and Characterization

The following section details the general methodologies employed in the phytochemical investigation of Garcinia species. These protocols are directly applicable to the study of Garcinia hermonii.

Plant Material Collection and Preparation

-

Collection: Different parts of the plant (e.g., fruit, leaves, stem bark, roots) are collected. Proper botanical identification is crucial.

-

Preparation: The collected plant material is washed, air-dried in the shade to prevent the degradation of thermolabile compounds, and then ground into a fine powder.

Extraction of Bioactive Compounds

A general workflow for the extraction and isolation of bioactive compounds is depicted in the diagram below.

-

Solvent Extraction: The powdered plant material is typically extracted with a series of solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and methanol. This can be done through maceration (soaking at room temperature) or Soxhlet extraction (continuous extraction with a heated solvent).

Fractionation and Purification

-

Solvent-Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to yield fractions with compounds of different polarities.

-

Column Chromatography: The resulting fractions are subjected to column chromatography for further separation.

-

Adsorption Chromatography: Silica gel is a common stationary phase. The mobile phase usually consists of a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol mixture.

-

Size-Exclusion Chromatography: Sephadex LH-20 is often used with methanol as the mobile phase to separate compounds based on their molecular size.

-

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is used for the final purification of compounds. A C18 column is commonly used with a mobile phase of methanol-water or acetonitrile-water gradients.

-

Thin-Layer Chromatography (TLC): Analytical and preparative TLC are used to monitor the separation process and for small-scale purification.

Structure Elucidation

The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are the primary methods for determining the carbon-hydrogen framework of a molecule.

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and elemental composition of the compounds.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores in the molecule.

-

Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the compound.

Potential Biological Activities and Signaling Pathways

While no specific signaling pathways have been elucidated for compounds from Garcinia hermonii, studies on compounds from other Garcinia species have revealed interactions with key cellular pathways, particularly in the context of inflammation and cancer.

Anti-inflammatory Activity

Many compounds from the Garcinia genus, such as xanthones and flavonoids, have demonstrated potent anti-inflammatory effects. A common mechanism of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

In this pathway, inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Bioactive compounds from Garcinia can inhibit this pathway at various points, thereby reducing the inflammatory response.

Conclusion and Future Directions

Garcinia hermonii remains a largely unexplored species with significant potential for the discovery of novel bioactive compounds, given its traditional medicinal uses and the rich phytochemistry of the Garcinia genus. This technical guide provides a comprehensive overview of the current knowledge gap and a foundational framework for initiating research on this promising plant.

Future research should focus on:

-

Systematic Phytochemical Investigation: A thorough study of the chemical constituents of different parts of G. hermonii using the modern isolation and spectroscopic techniques outlined in this guide.

-

Bioactivity Screening: Evaluating the isolated compounds for a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.

-

Mechanism of Action Studies: For any active compounds, elucidating the underlying molecular mechanisms and signaling pathways.

Such research will not only validate the traditional uses of Garcinia hermonii but also pave the way for the development of new therapeutic agents.

References

- 1. Garcinia hermonii (Hermonii Garcinia, Garcinia Hermonii, Hermonii's Garcinia) - Uses, Benefits & Common Names [selinawamucii.com]

- 2. mdpi.com [mdpi.com]

- 3. Medicinal Potential of Garcinia Species and Their Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medic.upm.edu.my [medic.upm.edu.my]

- 6. Phytochemical profile and diverse pharmacology of Garcinia celebica L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidative compounds from Garcinia buchananii stem bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Unveiling the Ethnomedicinal Potential of the Madol Tree (Garcinia echinocarpa) in Sri Lanka: A Technical Review

A Note on Taxonomy: The traditional Sri Lankan medicinal plant known as the "Madol" tree is scientifically identified as Garcinia echinocarpa. While the initial request specified Garcinia spicata, ethnobotanical and scientific literature confirms that "this compound" refers to Garcinia echinocarpa in Sri Lanka. This guide will focus on the available scientific information for Garcinia echinocarpa.

The genus Garcinia holds a significant place in traditional medicine systems across Asia, with many species being utilized for their therapeutic properties. In Sri Lanka, the this compound tree (Garcinia echinocarpa) is a recognized component of the island's rich biodiversity. However, despite its presence in traditional settings, in-depth scientific validation and quantitative analysis of its medicinal properties remain limited in publicly accessible research. This technical guide aims to synthesize the current, albeit sparse, knowledge on the traditional uses and phytochemical profile of Garcinia echinocarpa, highlighting the need for further research to unlock its full therapeutic potential.

Traditional Medicinal Context

The Garcinia genus, to which the this compound tree belongs, is widely acknowledged in traditional and Ayurvedic medicine in Sri Lanka and surrounding regions for a variety of health-promoting properties.[1] Species within this genus are commonly used to address ailments such as inflammatory conditions, skin diseases, digestive issues, and microbial infections.[1][2] The fruit rinds, in particular, are often employed for their therapeutic benefits.[3] While specific traditional uses for Garcinia echinocarpa are not extensively documented in scientific literature, its inclusion within this medicinally important genus suggests a history of use in local healing practices. Ethnobotanical surveys in Sri Lanka have identified Garcinia echinocarpa as a plant of interest, although detailed applications are not specified.[4][5]

Phytochemical Landscape

The therapeutic effects of Garcinia species are largely attributed to their rich and diverse phytochemical composition. The genus is particularly known for its abundance of xanthones, benzophenones, flavonoids, and organic acids.[2][3] These classes of compounds are associated with a wide range of pharmacological activities.

While comprehensive phytochemical analysis of Garcinia echinocarpa is not widely published, it is known to contain xanthones, a class of compounds with well-documented antioxidant and anti-inflammatory properties.[6] The presence of these bioactive compounds forms the scientific basis for the potential medicinal applications of the this compound tree. Further research is required to isolate and quantify the specific phytochemicals present in different parts of the Garcinia echinocarpa tree.

Pharmacological Potential: An Overview

Given the limited specific research on Garcinia echinocarpa, its pharmacological potential can be inferred from studies on the broader Garcinia genus. These studies have consistently demonstrated significant antioxidant, anti-inflammatory, and antimicrobial activities.

Antioxidant Activity: Many Garcinia species exhibit potent antioxidant effects, primarily due to their high content of phenolic compounds like xanthones and flavonoids.[3] These compounds are capable of neutralizing harmful free radicals, which are implicated in the pathogenesis of numerous chronic diseases.

Anti-inflammatory Properties: The anti-inflammatory effects of Garcinia extracts are also well-documented.[1] The bioactive compounds in these plants can modulate inflammatory pathways in the body, suggesting their potential use in managing inflammatory conditions.

Antimicrobial Effects: Several Garcinia species have been shown to possess antimicrobial properties against a range of pathogenic bacteria and fungi.[2] This activity is often attributed to the presence of xanthones and benzophenones.

Quantitative Data and Experimental Protocols: A Research Gap

A critical review of the existing scientific literature reveals a significant gap in quantitative data and detailed experimental protocols specifically for Garcinia echinocarpa. To facilitate future research and drug development, it is imperative that studies are undertaken to:

-

Quantify Phytochemical Composition: Determine the precise concentrations of key bioactive compounds (e.g., specific xanthones, flavonoids) in the leaves, bark, and fruit of G. echinocarpa using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

-

Evaluate Pharmacological Activity: Conduct in-vitro and in-vivo studies to quantify the antioxidant (e.g., DPPH, ABTS assays to determine IC50 values), anti-inflammatory (e.g., nitric oxide synthase inhibition), and antimicrobial (e.g., determination of Minimum Inhibitory Concentration - MIC values) activities of various extracts.

A standardized experimental workflow for future research is proposed below.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for compounds from Garcinia echinocarpa are yet to be elucidated, the known activities of phytochemicals prevalent in the Garcinia genus, such as xanthones, suggest potential interactions with key cellular signaling pathways involved in inflammation and oxidative stress. For instance, xanthones have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.

The diagram below illustrates a generalized signaling pathway potentially modulated by bioactive compounds from Garcinia species.

Conclusion and Future Directions

The this compound tree (Garcinia echinocarpa) of Sri Lanka represents a promising yet understudied resource in the field of ethnopharmacology. Its established identity within the medicinally significant Garcinia genus suggests a high potential for the discovery of novel bioactive compounds. However, the current lack of specific traditional use documentation and quantitative scientific data severely limits its immediate application in drug development.

Future research should prioritize comprehensive ethnobotanical surveys to document the traditional medicinal uses of G. echinocarpa in Sri Lanka. This should be followed by rigorous phytochemical and pharmacological studies to identify and quantify its bioactive constituents and validate its therapeutic properties. Such a focused research effort is essential to transform the anecdotal knowledge of the this compound tree into evidence-based therapeutic applications.

References

- 1. Medicinal Potential of Garcinia Species and Their Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. journalcra.com [journalcra.com]

- 4. fao.org [fao.org]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. repositorio.ufop.br [repositorio.ufop.br]

The Steroid Madol: A Technical Guide to its Discovery and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the designer anabolic-androgenic steroid (AAS) Madol, also known as desoxymethyltestosterone (DMT). Initially synthesized in 1961 but never commercially marketed, this compound resurfaced in the early 2000s as a substance of abuse in sports, prompting significant interest from the scientific and regulatory communities. This document details the historical discovery and rediscovery of this compound, its complete chemical structure and properties, and in-depth experimental protocols for its synthesis and detection. Furthermore, it elucidates the biological impact of this compound through its interaction with the androgen receptor and its effects in established preclinical models. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized through detailed diagrams to facilitate a deeper understanding of this potent synthetic steroid.

Discovery and Historical Context

The story of this compound is one of scientific invention, obscurity, and eventual notoriety.

Initial Synthesis (1961): The steroid, later to be known as this compound, was first synthesized in 1961 by chemist Max Huffman.[1] Despite its creation, the compound was never developed for commercial or medical use and remained largely unknown, documented only in scientific literature.[1][2]

Rediscovery and Association with BALCO (2005): In 2005, this compound was "rediscovered" by chemist Patrick Arnold.[1][2] It gained notoriety through its association with the Bay Area Laboratory Co-operative (BALCO), a laboratory at the center of a major sports doping scandal.[1][2] This brought this compound to the attention of anti-doping authorities and the wider scientific community. It was identified as one of the first "designer steroids" to be illicitly marketed to athletes and bodybuilders for performance enhancement.[1][3]

Chemical Structure and Properties

This compound is a synthetic and orally active anabolic-androgenic steroid.[1] Its chemical structure is unique among many AAS due to the absence of a keto group at the C-3 position.[4]

Systematic Names:

-

17α-methyl-5α-androst-2-en-17β-ol[5]

-

17a-methyl-etioallocholan-2-ene-17b-ol[6]

-

Desoxymethyltestosterone (DMT)[1]

Chemical Formula: C₂₀H₃₂O[6][7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 288.47 g/mol | [7] |

| Anabolic/Androgenic Ratio | 1200/187 | [6] |

| Active Life | 9 hours | [4] |

| Detection Period | 3-6 weeks | [4] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

The primary method for synthesizing this compound is through a Grignard reaction, involving the methylation of 5α-androst-2-en-17-one.[5][9]

Experimental Workflow for this compound Synthesis

References

- 1. Mass spectrometric description of novel oxymetholone and desoxymethyltestosterone metabolites identified in human urine and their importance for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. fda.gov [fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of desoxymethyltestosterone main urinary metabolite produced from cultures of human fresh hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

Early Studies on the Anabolic Effects of Desoxymethyltestosterone (Madol): A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desoxymethyltestosterone (DMT), commonly known as Madol, is a synthetic anabolic-androgenic steroid (AAS) that gained notoriety as a "designer steroid" in the early 2000s.[1][2] Despite its clandestine use in sports, the initial scientific investigations into its biological activity date back to the mid-20th century. This technical guide provides an in-depth review of the early studies on the anabolic effects of this compound, focusing on its receptor binding characteristics, anabolic and androgenic potency, and its influence on muscle-specific gene expression. All quantitative data from cited studies are summarized, and detailed experimental protocols are provided to offer a comprehensive understanding of the foundational research on this compound.

Introduction

Desoxymethyltestosterone (17α-methyl-5α-androst-2-en-17β-ol) is a 17α-alkylated derivative of dihydrotestosterone (DHT).[2] It was first synthesized in 1961 by Max Huffman.[1][2] However, it was never commercially marketed as a therapeutic drug.[1][2] Its rediscovery and subsequent use in the athletic community were attributed to chemist Patrick Arnold and its association with the Bay Area Laboratory Co-operative (BALCO).[1][2] Structurally, this compound is unique among many AAS due to the absence of a 3-keto group, featuring a double bond in the A-ring.[1][2] This structural feature significantly influences its biological activity.

Mechanism of Action: Androgen Receptor Binding

The anabolic and androgenic effects of steroids are primarily mediated through their interaction with the androgen receptor (AR). Early studies characterized this compound as a potent agonist of the AR.

Receptor Binding Affinity

In vitro receptor binding assays demonstrated that desoxymethyltestosterone binds with high selectivity to the androgen receptor.[3][4] Its affinity for the progesterone receptor (PR) was found to be low.[3][4] Comparative studies have shown that the binding affinity of this compound to the AR is approximately half that of dihydrotestosterone (DHT).[2]

Table 1: Androgen Receptor Binding Affinity of Desoxymethyltestosterone

| Compound | Receptor | Relative Binding Affinity | Reference |

| Desoxymethyltestosterone | Androgen Receptor (AR) | ~50% of DHT | [2] |

| Desoxymethyltestosterone | Progesterone Receptor (PR) | Low | [3][4] |

Androgen Receptor Transactivation

Further studies delved into the functional consequences of AR binding. In reporter gene assays, this compound was shown to be a potent transactivator of the androgen receptor. The potency of this compound in transactivating AR-dependent reporter gene expression was observed to be approximately half that of dihydrotestosterone (DHT).[3]

Anabolic and Androgenic Potency: The Hershberger Assay

The classic Hershberger assay in orchiectomized (castrated) rats is the standard method for assessing the anabolic and androgenic properties of a steroid. This assay measures the change in weight of an anabolic-sensitive tissue (the levator ani muscle) and androgenic-sensitive tissues (the prostate and seminal vesicles).

Quantitative Anabolic and Androgenic Effects

Rat studies have indicated that desoxymethyltestosterone possesses a significant anabolic effect, reported to be 160% that of testosterone, while exhibiting only 60% of its androgenic activity.[1][2] This results in a favorable Q ratio (anabolic-to-androgenic ratio) of 6.5:1.[1][2]

In vivo experiments in castrated rats demonstrated that treatment with this compound resulted in a significant stimulation of the levator ani muscle weight.[3][4][5] Notably, the weights of the prostate and seminal vesicles remained largely unaffected, highlighting its selective anabolic activity.[3][4][5]

Table 2: Anabolic and Androgenic Effects of Desoxymethyltestosterone in Orchiectomized Rats (Hershberger Assay)

| Compound | Anabolic Effect (Levator Ani Muscle) | Androgenic Effect (Prostate & Seminal Vesicles) | Anabolic/Androgenic Ratio (Q) | Reference |

| Desoxymethyltestosterone | 160% of Testosterone | 60% of Testosterone | 6.5:1 | [1][2] |

| Desoxymethyltestosterone | Significant Stimulation | Unaffected | High | [3][4][5] |

Effects on Muscle Gene Expression

Beyond gross tissue weight changes, early research also explored the molecular effects of this compound on skeletal muscle.

Regulation of Myogenic Genes

Studies in orchiectomized rats showed that administration of desoxymethyltestosterone, similar to testosterone, led to a stimulation of Insulin-like Growth Factor-1 (IGF-1) and myostatin mRNA expression in the gastrocnemius muscle.[3][4]

Table 3: Effect of Desoxymethyltestosterone on Muscle-Specific Gene Expression in Orchiectomized Rats

| Gene | Tissue | Effect | Reference |

| IGF-1 mRNA | Gastrocnemius Muscle | Stimulation | [3][4] |

| Myostatin mRNA | Gastrocnemius Muscle | Stimulation | [3][4] |

Experimental Protocols

Hershberger Assay for Anabolic and Androgenic Activity

-

Animal Model: Immature, orchiectomized (castrated) male rats.

-

Acclimation: Animals are allowed to acclimate for a period of 7-10 days post-castration to allow for the regression of androgen-dependent tissues.

-

Treatment Groups:

-

Vehicle Control (e.g., corn oil or sesame oil)

-

Testosterone Propionate (Reference Standard)

-

Desoxymethyltestosterone (at various dose levels)

-

-

Administration: The compounds are typically administered daily via subcutaneous or intramuscular injection for a period of 7-10 days.

-

Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and the following tissues are carefully dissected and weighed:

-

Levator Ani Muscle (anabolic indicator)

-

Ventral Prostate (androgenic indicator)

-

Seminal Vesicles (androgenic indicator)

-

-

Data Analysis: The mean organ weights for each treatment group are compared to the vehicle control group. The anabolic and androgenic activities are expressed as a percentage of the effect of the reference standard (testosterone propionate).

In Vitro Androgen Receptor Binding Assay

-

Receptor Source: Cytosol preparations from androgen-sensitive tissues (e.g., rat prostate) or cells engineered to express the human androgen receptor.

-

Radioligand: A high-affinity, radioactively labeled androgen, such as [³H]-mibolerone or [³H]-R1881.

-

Procedure:

-

A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound (desoxymethyltestosterone).

-

After incubation to equilibrium, bound and free radioligand are separated (e.g., by dextran-coated charcoal adsorption or filtration).

-

The amount of bound radioactivity is measured by liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the relative binding affinity (RBA) compared to a reference androgen like DHT.

Reporter Gene Transactivation Assay

-

Cell Line: A suitable mammalian cell line (e.g., HEK293, CV-1) that does not endogenously express the androgen receptor.

-

Plasmids:

-

An expression vector containing the full-length human androgen receptor cDNA.

-

A reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

-

-

Procedure:

-

Cells are co-transfected with the AR expression vector and the reporter plasmid.

-

After transfection, the cells are treated with varying concentrations of the test compound (desoxymethyltestosterone) or a reference androgen (e.g., DHT).

-

Following an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.

-

-

Data Analysis: The dose-response curve for the induction of reporter gene activity is plotted, and the EC50 value (the concentration that produces 50% of the maximal response) is determined.

Visualizations

Caption: Signaling pathway of Desoxymethyltestosterone (this compound).

Caption: Workflow for the Hershberger Assay.

Conclusion

The early studies on desoxymethyltestosterone (this compound) clearly established it as a potent anabolic steroid with a favorable dissociation of anabolic and androgenic effects. Its high affinity and selective binding to the androgen receptor, coupled with its ability to stimulate muscle growth with reduced androgenic impact in animal models, provided the scientific basis for its later illicit use as a performance-enhancing drug. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the fields of endocrinology, pharmacology, and drug development, offering a historical and technical perspective on the initial characterization of this unique synthetic steroid. Further research into the long-term physiological and potential pathological effects of this compound is warranted.

References

- 1. Desoxymethyltestosterone [chemeurope.com]

- 2. Desoxymethyltestosterone - Wikipedia [en.wikipedia.org]

- 3. Characterisation of the pharmacological profile of desoxymethyltestosterone (this compound), a steroid misused for doping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Myosin heavy chain expression pattern as a marker for anabolic potency: desoxymethyltestosterone (this compound), norandrostenedione and testosterone repress MHC-IIb expression and stimulate MHC-IId/x expression in orchiectomized rat gastrocnemius muscle [pubmed.ncbi.nlm.nih.gov]

Unmasking Madol: A Technical Guide to the Botanical Origin of Garcinia Extracts

For Researchers, Scientists, and Drug Development Professionals

The term "Madol" is colloquially used in Sri Lanka to refer to at least two distinct species of the genus Garcinia: Garcinia hermonii and Garcinia echinocarpa . This ambiguity necessitates a robust scientific framework for the accurate botanical identification of "this compound" extracts to ensure consistency and reproducibility in research and drug development. This technical guide provides a comprehensive overview of the methodologies available to differentiate these two species, focusing on their chemical profiles and genetic markers.

Botanical and Morphological Differentiation

While challenging for the untrained eye, subtle morphological differences exist between G. hermonii and G. echinocarpa, particularly in their leaf venation. A systematic study of Sri Lankan Garcinia species has revealed that G. hermonii and G. echinocarpa can be distinguished based on the density of their secondary leaf veins.

A simplified logical workflow for preliminary morphological identification is presented below:

Phytochemical Profiling: A Comparative Analysis

The genus Garcinia is a rich source of bioactive secondary metabolites, including xanthones, benzophenones, flavonoids, and organic acids. Quantitative and qualitative differences in these compounds can serve as chemical markers for species identification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for this purpose.

While comprehensive, directly comparative quantitative data for G. hermonii and G. echinocarpa is limited in publicly available literature, the following tables summarize the known phytochemical constituents of various Garcinia species, which can serve as a reference for targeted analysis.

Table 1: Major Phytochemicals Identified in Select Garcinia Species

| Compound Class | Key Compounds | Garcinia Species Reported In | Analytical Method |

| Xanthones | α-Mangostin, γ-Mangostin, Rubraxanthone | G. mangostana, G. cowa, G. parvifolia | HPLC, LC-MS |

| Benzophenones | Garcinol, Isoxanthochymol, Guttiferone | G. indica, G. morella, G. livingstonei | HPLC, LC-MS/MS |

| Organic Acids | Hydroxycitric acid (HCA), HCA lactone | G. gummi-gutta, G. indica, G. atroviridis | HPLC-UV |

| Flavonoids | Amentoflavone, Podocarpusflavone A | G. rubro-echinata, G. morella | HPTLC, HPLC |

| Triterpenoids | Friedelin, Lupeol | G. rubro-echinata, G. hombroniana | GC-MS, NMR |

Table 2: Quantitative Analysis of Bioactive Compounds in Garcinia Species (Illustrative Data)

| Species | Compound | Concentration | Plant Part | Reference Method |

| G. gummi-gutta | (-)-Hydroxycitric acid | 1.7% - 16.3% | Fruit Rind | NMR Spectroscopy[1] |

| (-)-Hydroxycitric acid lactone | 3.5% - 20.7% | Fruit Rind | NMR Spectroscopy[1] | |

| G. indica | Garcinol | Not specified (qualitative) | Fruit Rind | UHPLC-ESI-MS/MS[2] |

| G. rubro-echinata | Amentoflavone | 0.21% | Leaves | HPTLC |

| Friedelin | 0.18% | Leaves | HPTLC |

Note: The data in Table 2 is illustrative and highlights the variability in compound concentrations. Direct comparative studies on G. hermonii and G. echinocarpa are needed for definitive quantitative markers.

Molecular Identification: DNA Barcoding

DNA barcoding is a reliable method for species identification based on standardized DNA regions. For plants, the chloroplast genes rbcL and matK, and the nuclear internal transcribed spacer (ITS) region are commonly used. This approach can definitively distinguish between closely related species like G. hermonii and G. echinocarpa.

The general workflow for DNA barcoding is as follows:

References

- 1. Authentication of Garcinia fruits and food supplements using DNA barcoding and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Garcinia morella fruit, a promising source of antioxidant and anti-inflammatory agents induces breast cancer cell death via triggering apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Screening of Tramadol for Therapeutic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary screening of Tramadol for its potential therapeutic properties beyond its well-established analgesic effects. This document details the anti-inflammatory, antioxidant, and anticancer activities of Trathis compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. The information herein is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Introduction

Trathis compound is a centrally acting synthetic opioid analgesic used for the management of moderate to severe pain.[1] Its primary mechanism of action involves weak agonism of the μ-opioid receptor and inhibition of the reuptake of serotonin and norepinephrine.[2][3] Emerging preclinical evidence suggests that Trathis compound possesses a broader pharmacological profile, including anti-inflammatory, antioxidant, and anticancer properties. This guide summarizes the key findings from preliminary in vitro and in vivo screening studies that explore these therapeutic potentials.

Anti-inflammatory Properties

Trathis compound has demonstrated anti-inflammatory effects in various preclinical models, distinct from the mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) as it does not directly inhibit cyclooxygenase (COX) enzymes.[4] The anti-inflammatory activity is attributed to the reduction of pro-inflammatory mediators like prostaglandin E2 (PGE2).[5]

Quantitative Data

The anti-inflammatory efficacy of Trathis compound has been quantified in the carrageenan-induced paw edema model, a standard in vivo assay for acute inflammation.

| Experimental Model | Test Substance | Dose | Effect | Reference |

| Carrageenan-Induced Paw Edema (Rat) | Trathis compound | Antinociceptive doses | Significant reduction in edema | [4][5] |

| Subcutaneous Carrageenan-Induced Inflammation (Rat) | Trathis compound | Not specified | Reduction in exudate volume and PGE2-like activity | [5] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the procedure for evaluating the anti-inflammatory activity of Trathis compound in a rat model.

Materials:

-

Male Wistar rats (150-200g)

-

Trathis compound hydrochloride

-

1% (w/v) Carrageenan solution in sterile saline

-

Plethysmometer

-

Vehicle (e.g., normal saline)

-

Positive control (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

-

Grouping: Divide the animals into the following groups (n=6 per group):

-

Control (Vehicle)

-

Trathis compound (various doses)

-

Positive Control (Indomethacin)

-

-

Drug Administration: Administer Trathis compound or the positive control intraperitoneally or orally 30-60 minutes before the induction of inflammation. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[6][7][8]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[7]

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Signaling Pathway: NF-κB Modulation

Trathis compound's anti-inflammatory effects may be mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. However, some studies have shown that trathis compound can increase NF-κB levels, suggesting a complex role that may be context-dependent.[9]

Antioxidant Properties

Studies suggest that Trathis compound may possess antioxidant properties by mitigating oxidative stress. This is evidenced by its ability to reduce lipid peroxidation and influence the activity of antioxidant enzymes in vivo.[10][11][12]

Quantitative Data

In vivo studies have demonstrated the effects of Trathis compound on markers of oxidative stress.

| Parameter | Test Substance | Dose | Effect | Reference |

| Malondialdehyde (MDA) levels | Trathis compound | 50 mg/kg (rabbits) | Significant increase in MDA | [11] |

| Catalase (CAT) activity | Trathis compound | 50 mg/kg (rabbits) | Significant decrease in CAT activity | [11] |

| Glutathione (GSH) levels | Trathis compound | 50 mg/kg (rabbits) | Significant decrease in GSH levels | [11] |

| Total Antioxidant Capacity (TAC) | Trathis compound | Not specified (rats) | Significant increase in TAC | [10] |

Note: The conflicting data on oxidative stress markers may indicate dose- and species-dependent effects.

Experimental Protocol: DPPH Radical Scavenging Assay

This in vitro assay is a standard method for evaluating the free radical scavenging activity of a compound.

Materials:

-

Trathis compound hydrochloride

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

Methanol

-

Ascorbic acid (positive control)

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of Trathis compound in methanol and make serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a test tube, mix 1 mL of the DPPH solution with 3 mL of each Trathis compound dilution. A control is prepared with 1 mL of DPPH and 3 mL of methanol.[13]

-

Incubation: Shake the mixtures vigorously and incubate them in the dark at room temperature for 30 minutes.[13][14]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[13][14][15]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can then be determined.

Experimental Workflow: In Vitro Antioxidant Screening

Anticancer Properties

Recent studies have highlighted the potential of Trathis compound and its primary metabolite, O-desmethyltrathis compound, to inhibit the proliferation of cancer cells in vitro.

Quantitative Data

The cytotoxic effects of Trathis compound and its metabolite have been evaluated against human breast cancer cell lines.

| Cell Line | Compound | IC50 (µg/mL) | IC50 (mg/mL) | Reference |

| MDA-MB-231 | Trathis compound | ~1083 | 0.8 | [16][17] |

| MCF-7 | Trathis compound | ~1184 | 1.1 | [16][17] |

| MDA-MB-231 | O-desmethyltrathis compound | 64.2 | - | [17][18] |

| MCF-7 | O-desmethyltrathis compound | 96.7 | - | [17][18] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

Complete cell culture medium

-

Trathis compound hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) and incubate overnight to allow for cell attachment.[19][20]

-

Drug Treatment: Treat the cells with various concentrations of Trathis compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.[16]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[21][22]

-

Formazan Solubilization: Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[21][22]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[21]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control group. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, can be determined from the dose-response curve.

Signaling Pathway: PI3K/Akt/mTOR Modulation

The anticancer effects of Trathis compound's metabolite, O-desmethyltrathis compound, in MCF-7 cells have been linked to the modulation of the PI3K/Akt/mTOR pathway, a critical signaling cascade involved in cell growth, proliferation, and survival.[17][23][24][25][26]

Conclusion

The preliminary screening of Trathis compound reveals a therapeutic potential that extends beyond its analgesic properties. The documented anti-inflammatory, antioxidant, and anticancer activities warrant further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to build upon these initial findings. Future studies should focus on elucidating the precise molecular mechanisms, conducting more extensive in vivo efficacy and safety studies, and exploring the therapeutic applications of Trathis compound and its metabolites in inflammatory diseases and oncology.

References

- 1. Trathis compound | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PharmGKB summary: trathis compound pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Opioid and nonopioid components independently contribute to the mechanism of action of trathis compound, an 'atypical' opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. calonmedical.com [calonmedical.com]

- 5. Effects of trathis compound on experimental inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 7. inotiv.com [inotiv.com]

- 8. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 9. discoveryjournals.org [discoveryjournals.org]

- 10. The effect of trathis compound on oxidative stress total antioxidant levels in rats with renal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciencescholar.us [sciencescholar.us]

- 12. sid.ir [sid.ir]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Antitumorigenic Effect of Trathis compound and Synergistic Effect With Doxorubicin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. O-Desmethyltrathis compound Enhanced Anti-Cancer Efficacy over Trathis compound Through Non-μ-Opioid Receptor and Differential Cellular Contexts of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. texaschildrens.org [texaschildrens.org]

- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 24. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 26. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of the Novel Anabolic Steroid Desoxymethyltestosterone (Madol)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Desoxymethyltestosterone (DMT), commonly known as Madol, is a potent, orally active synthetic anabolic-androgenic steroid (AAS). As a "designer steroid," it was never approved for medical use but has been illicitly used for performance enhancement.[1] Structurally, it is a 17α-methylated derivative of dihydrotestosterone (DHT) and is unique in that it lacks the C3-keto group common to most commercial AAS.[1][2] This modification contributes to its high oral bioavailability and potent anabolic activity. However, as a 17α-alkylated steroid, this compound carries a significant risk of toxicity, particularly hepatotoxicity and cardiovascular strain. This guide provides a comprehensive technical overview of its toxicological profile, drawing from in vivo and in vitro studies to detail its pharmacodynamics, organ-specific toxicities, and metabolic fate.

Pharmacodynamics and Receptor Binding Profile

This compound exerts its primary effects by binding to and activating the androgen receptor (AR). Its binding profile is characterized by high selectivity for the AR with minimal affinity for other steroid receptors, such as the progesterone receptor (PR).[3]

Receptor Binding and Transactivation

In vitro studies demonstrate that this compound is a potent AR agonist. The potency of this compound to transactivate AR-dependent gene expression was found to be approximately half that of dihydrotestosterone (DHT).[3] Receptor binding assays have confirmed that this compound binds with high selectivity to the AR, with low binding affinity for the progesterone receptor.[3]

Anabolic and Androgenic Activity

This compound is recognized for its favorable anabolic-to-androgenic ratio. The Hershberger assay, a standard in vivo method using castrated rats, is employed to determine this ratio by comparing the anabolic effect on the levator ani muscle to the androgenic effect on the prostate and seminal vesicles.[1]

Rat studies indicate this compound possesses an anabolic effect approximately 160% that of testosterone, while exhibiting only 60% of the androgenic activity, yielding a high Q-ratio of 6.5:1.[1] This dissociation is further demonstrated in studies where this compound administration in orchiectomized rats stimulated the growth of the levator ani muscle without significantly affecting the weight of the prostate or seminal vesicles, a characteristic reminiscent of Selective Androgen Receptor Modulators (SARMs).[1][3]

Quantitative Toxicological Data

The following tables summarize the quantitative data from key in vivo animal studies on this compound and representative data for other 17α-alkylated oral AAS where specific data for this compound is unavailable.

Table 1: In Vivo Effects of this compound on Organ Weights in Orchiectomized Rats

| Parameter | Vehicle Control | Testosterone Propionate (1 mg/kg/day) | This compound (1 mg/kg/day) |

| Anabolic Tissue | |||

| M. Levator Ani (mg) | 114 ± 12 | 268 ± 29 | 251 ± 22 |

| Androgenic Tissues | |||

| Prostate (mg) | 16 ± 2 | 267 ± 45 | 20 ± 4 |

| Seminal Vesicle (mg) | 18 ± 3 | 244 ± 35 | 24 ± 7 |

| Toxicology Indicators | |||

| Heart Weight (mg) | 880 ± 95 | 895 ± 88 | 1050 ± 110* |

| Data derived from Diel et al. (2007).[3] Values are mean ± SD. * denotes significant difference from vehicle control. |

Table 2: Representative Hepatotoxicity Markers for 17α-Alkylated AAS

| Parameter | Control Group | 17α-Alkylated AAS Group | Fold Change |

| ALT (Alanine Aminotransferase) (U/L) | 45 ± 8 | 150 ± 25 | ~3.3x |

| AST (Aspartate Aminotransferase) (U/L) | 90 ± 15 | 270 ± 40 | ~3.0x |

| Total Bilirubin (mg/dL) | 0.2 ± 0.05 | 2.5 ± 0.8 | ~12.5x |

| Note: This data is representative of hepatotoxicity observed with oral 17α-alkylated steroids like Oxymetholone and Stanozolol in animal models and human case reports. Specific serum chemistry values for this compound are not available in the cited literature.[4][5] |

Table 3: Representative Effects of AAS on Lipid Profiles

| Parameter | Control Group | AAS User Group | Percent Change |

| HDL Cholesterol (mg/dL) | 55 ± 10 | 30 ± 8 | ~45% Decrease |

| LDL Cholesterol (mg/dL) | 100 ± 20 | 140 ± 30 | ~40% Increase |

| Note: This data is representative of dyslipidemia commonly observed with supraphysiological doses of AAS. The magnitude of the effect can vary based on the specific compound, dosage, and duration of use.[6] |

Organ-Specific Toxicity

Hepatotoxicity

The most significant toxicological concern with this compound, as with all 17α-alkylated AAS, is hepatotoxicity.[7] The C17α-methyl group, which confers oral bioavailability by retarding hepatic metabolism, is also the primary structural feature responsible for liver strain.[7]

The mechanism is believed to be multifactorial, involving the induction of oxidative stress, mitochondrial dysfunction, and impairment of bile acid transport.[8] This can manifest clinically as:

-

Cholestasis : A condition of reduced bile flow, which can lead to jaundice.[4]

-

Peliosis Hepatis : A rare vascular condition characterized by blood-filled cysts in the liver.[8]

-

Hepatic Tumors : Long-term use has been associated with the development of both benign adenomas and malignant hepatocellular carcinomas.[8]

In a rat study, this compound was shown to slightly stimulate the expression of the tyrosine aminotransferase (TAT) gene in the liver, which is considered an indicator of toxic side effects.[3]

Cardiovascular Toxicity

AAS use is associated with a range of adverse cardiovascular effects. For this compound, in vivo studies have provided direct evidence of cardiac hypertrophy. Treatment with this compound resulted in a significant increase in heart weight in rats compared to both control and testosterone-treated groups.[3] This suggests a potential for pathological remodeling of the heart muscle.

Other cardiovascular risks associated with this class of compounds include:

-

Dyslipidemia : An adverse alteration of blood lipid profiles, characterized by decreased HDL ("good") cholesterol and increased LDL ("bad") cholesterol, which contributes to atherosclerosis.[6]

-

Hypertension : Elevated blood pressure.

-

Thrombosis : Increased risk of blood clot formation.

Endocrine Disruption

Administration of exogenous AAS like this compound suppresses the endogenous production of testosterone through negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis. This leads to a reduction in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in testicular atrophy and impaired spermatogenesis. While these effects are generally reversible upon cessation, prolonged use can lead to long-term hypogonadism.

Metabolism and Excretion

This compound is extensively metabolized in the body prior to excretion. In vitro and in vivo studies have identified approximately 20 metabolites in human urine.[9] The primary metabolic pathways involve modifications to the A-ring of the steroid nucleus, including enone formation, hydroxylation, and reduction.[10] Additional biotransformation also occurs via hydroxylation of the 17α-alkyl group.[10]

The main urinary metabolite identified for detection purposes is 17α-methyl-2β,3α,17β-trihydroxy-5α-androstane.[9] The detection of these metabolites is crucial for anti-doping analysis, as the parent compound may be cleared from the body relatively quickly.

Experimental Protocols

Hershberger Bioassay for Anabolic/Androgenic Activity

The Hershberger assay is the standard in vivo method for assessing the anabolic and androgenic properties of a substance.

-

Objective : To determine the anabolic (myotrophic) and androgenic activity of a test compound relative to a reference standard (e.g., Testosterone Propionate).

-

Animal Model : Peripubertal male rats, surgically castrated to remove the influence of endogenous androgens.

-

Procedure :

-

Acclimatization : Animals are acclimatized to laboratory conditions.

-

Castration : Rats are castrated and allowed a recovery period.

-

Dosing : Animals are divided into groups (vehicle control, reference androgen, test compound at various doses) and administered the substance daily for 10 consecutive days. For this compound, subcutaneous administration at 1 mg/kg/day has been used.[1]

-

Necropsy and Tissue Collection : Approximately 24 hours after the final dose, animals are euthanized. Five androgen-dependent tissues are carefully dissected and weighed:

-

Ventral Prostate (Androgenic)

-

Seminal Vesicles (Androgenic)

-

Levator Ani-Bulbocavernosus muscle (Anabolic)

-

Cowper's Glands (Androgenic)

-

Glans Penis (Androgenic)

-

-

-

Data Analysis : The weights of the tissues from the test compound group are compared statistically to the vehicle control and reference androgen groups to determine relative anabolic and androgenic potency.

Competitive Androgen Receptor Binding Assay

-

Objective : To determine the binding affinity of a test compound for the androgen receptor.

-

Principle : This is a competitive assay where the test compound (unlabeled ligand) competes with a high-affinity radiolabeled androgen (e.g., [3H]mibolerone) for binding to a source of AR (e.g., rat prostate cytosol).

-

Procedure :

-

Preparation of AR Source : Cytosol containing AR is prepared from a suitable tissue, typically the ventral prostate of rats.

-

Incubation : A constant concentration of radiolabeled ligand is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound.

-

Separation : Bound and free radiolabeled ligand are separated (e.g., using hydroxyapatite).

-

Quantification : The amount of bound radioactivity is measured using liquid scintillation counting.

-

-

Data Analysis : The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is calculated. This value is inversely proportional to the binding affinity.

Signaling Pathways

Anabolic Signaling in Skeletal Muscle

This compound's anabolic effects are mediated through the classical androgen receptor signaling pathway, which cross-talks with key regulators of muscle growth. Upon binding this compound, the AR translocates to the nucleus and acts as a transcription factor. This leads to the increased expression of target genes, including Insulin-like Growth Factor-1 (IGF-1).[3] The AR can also directly interact with and activate the PI3K/Akt signaling cascade, which in turn activates the mammalian Target of Rapamycin (mTOR) pathway. The activation of mTOR is a central event in promoting muscle protein synthesis and subsequent cellular hypertrophy.

Proposed Mechanism of 17α-Alkylated AAS Hepatotoxicity

The hepatotoxicity of 17α-alkylated steroids like this compound is not fully elucidated but is strongly linked to cellular stress mechanisms. The presence of the 17α-alkyl group is thought to impair mitochondrial function and inhibit key transport proteins in the hepatocyte canalicular membrane, such as the Bile Salt Export Pump (BSEP). This leads to an accumulation of reactive oxygen species (ROS) and toxic bile acids within the cell, causing oxidative stress, membrane damage, and ultimately cholestatic liver injury.

Conclusion

Desoxymethyltestosterone (this compound) is a powerful anabolic agent with a pharmacological profile demonstrating high anabolic potency and selectivity for the androgen receptor. Its SARM-like properties in animal models, characterized by a dissociation of anabolic and androgenic effects, are of significant scientific interest. However, its classification as a 17α-alkylated steroid intrinsically links it to a serious risk of dose-dependent toxicity. The primary concerns are hepatotoxicity, manifesting as cholestasis and potential for hepatic tumors, and cardiovascular toxicity, including cardiac hypertrophy and dyslipidemia. The detailed mechanisms and quantitative toxicological data presented in this guide underscore the health risks associated with this compound and reinforce the need for strict regulatory control over its distribution and use. For drug development professionals, the toxicological profile of this compound serves as a critical case study on the structure-activity and structure-toxicity relationships of synthetic androgens.

References

- 1. Myosin heavy chain expression pattern as a marker for anabolic potency: desoxymethyltestosterone (this compound), norandrostenedione and testosterone repress MHC-IIb expression and stimulate MHC-IId/x expression in orchiectomized rat gastrocnemius muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of testosterone on cholesterol levels and fatty acid composition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterisation of the pharmacological profile of desoxymethyltestosterone (this compound), a steroid misused for doping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxic effects of anabolic-androgenic steroids in primary rat hepatic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Versatility of Anabolic Androgenic Steroid–Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How Cholesterol is Impacted by Steroid Use - TeleTest.ca [teletest.ca]

- 7. 17α-Alkylated anabolic steroid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Myosin heavy chain expression pattern as a marker for anabolic potency: desoxymethyltestosterone (this compound), norandrostend… [ouci.dntb.gov.ua]

Ethnobotanical Deep Dive: A Technical Guide to the Genus Garcinia, Plants Known as 'Madol'

For Researchers, Scientists, and Drug Development Professionals

Abstract

The vernacular name "Madol" and its phonetic variants like "Madroño" are colloquially applied to a range of plant species, predominantly within the scientifically significant Garcinia genus (Family: Clusiaceae). This technical guide provides a comprehensive ethnobotanical and pharmacological overview of key species identified under this nomenclature, including Garcinia echinocarpa and Garcinia hermonii endemic to Sri Lanka, and Garcinia madruno from Central and South America. This document synthesizes traditional knowledge with modern scientific validation, focusing on phytochemical composition, pharmacological activity, and underlying molecular mechanisms. Detailed experimental protocols for phytochemical analysis and bioassays are provided to facilitate further research and development. Quantitative ethnobotanical data are systematically tabulated, and key biological and experimental processes are visualized through workflow and signaling pathway diagrams to offer a multi-faceted understanding of these medicinally important plants.

Introduction: Unraveling the "this compound" Nomenclature

The term "this compound" serves as a common name for several species of the genus Garcinia. In Sri Lanka, "this compound" specifically refers to Garcinia echinocarpa and Garcinia hermonii, both of which are endemic to the island.[1] In the neotropics, particularly Central and South America, the phonetically similar "Madroño" or "Madruno" is the common name for Garcinia madruno.[2][3][4] This guide will focus on these prominent Garcinia species, which are rich in bioactive compounds and have a long history of use in traditional medicine. The genus Garcinia is a valuable source of secondary metabolites, including xanthones, flavonoids, and benzophenones, which have been investigated for a range of pharmacological properties such as anti-inflammatory, antioxidant, and anticancer activities.[1][5][6]

Ethnobotanical Uses and Quantitative Analysis

Plants of the Garcinia genus have a rich history of use in traditional medicine across various cultures. Their applications range from treating digestive ailments and inflammatory conditions to their use as food and in cultural practices.[7][8][9] To systematically evaluate the ethnobotanical importance of these species, quantitative indices such as the Informant Consensus Factor (ICF), Use Value (UV), and Relative Frequency of Citation (RFC) are employed.[10][11][12]

While specific quantitative ethnobotanical data for G. echinocarpa, G. hermonii, and G. madruno are not extensively available in the reviewed literature, a study on other Garcinia species in the Bodoland Territorial Region of Assam, India, provides a valuable framework for such analysis. This study highlights the significance of Garcinia pedunculata, which recorded the highest RFC and UV values, indicating its widespread and versatile use within the community.[3]